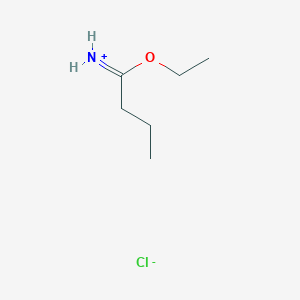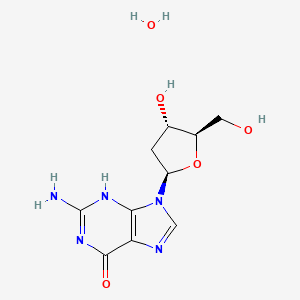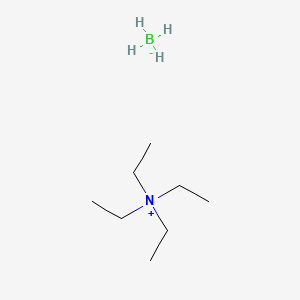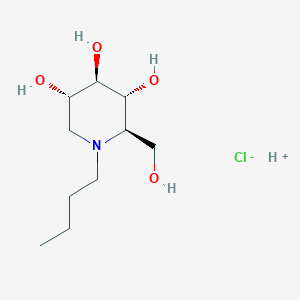
CID 21121
Übersicht
Beschreibung
CID 21121 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Biological Systems : CID is a critical tool for studying biological processes, offering precise control over protein function with remarkable spatiotemporal resolution. This technique is pivotal in dissecting signal transductions and has expanded to explore membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Surface-Induced Dissociation (SID) vs. Collision-Induced Dissociation (CID) in Mass Spectrometry : Studies comparing SID and CID in mass spectrometry reveal that SID is more effective at dissociating protein complexes with less unfolding than CID. This difference is crucial for studying the quaternary structure of large noncovalent protein complexes (Zhou, Jones, & Wysocki, 2013).
Comparison of Source-Induced Dissociation (SID) and Collision-Induced Dissociation (CID) : The comparison between SID and CID in the analysis of chemical fragmentations of substances like drugs highlights the slight differences in fragmentation patterns, with each method having unique advantages (Lee & Choi, 2013).
Historical Perspective on CID : The development of CID over many decades has been central to the practice of mass spectrometry. This paper provides insight into the discovery and fundamental basis of CID (Cooks, 1995).
Tox21 and Chemical Hazard Characterization : The Tox21 collaboration aims to shift chemical hazard assessment away from traditional animal studies to target-specific, mechanism-based observations using in vitro assays. This approach is integral to understanding the toxicological impact of chemicals, including those that might be studied using CID techniques (Tice, Austin, Kavlock, & Bucher, 2013).
Engineered PROTAC-CID Systems for Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and gene editing, offering a new avenue for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
CID in Developmental Research : The use of CID in developmental research, particularly in predictive and explanatory studies, can help bridge gaps between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Water Use Efficiency and Productivity of Barley : Research on carbon isotope discrimination (CID) as a criterion for improving water use efficiency and productivity in barley highlights its potential in agricultural science (Anyia et al., 2007).
Eigenschaften
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
